Methyl 2-bromo-5-(trifluoromethoxy)benzoate
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Overview
Description
“Methyl 2-bromo-5-(trifluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H6BrF3O3 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 299.04 . It is a liquid at room temperature .Scientific Research Applications
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
Ortho-trifluoromethoxylated aniline derivatives show promising pharmacological and biological properties. A user-friendly protocol has been developed for the synthesis of these compounds using Methyl 4-acetamido-3-(trifluoromethoxy)benzoate, demonstrating their potential as synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).
Aryne Route to Trifluoromethoxynaphthalenes
The aryne route provides access to 1- and 2-(trifluoromethoxy)naphthalenes, which could have various applications in organic synthesis and material science. This method involves treating bromo-trifluoromethoxybenzenes with lithium diisopropylamide to generate intermediates that can be further processed into valuable naphthalene derivatives (M. Schlosser & E. Castagnetti, 2001).
Asymmetric Intermolecular Bromotrifluoromethoxylation
An asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes has been developed using trifluoromethyl aryl sulfonate as a new trifluoromethoxylation reagent. This reaction demonstrates the potential for introducing trifluoromethoxy groups into new drugs and agrochemicals, enhancing their properties due to the strongly electron-withdrawing nature and high lipophilicity of these groups (Shuo Guo et al., 2017).
Synthesis of Fluorinated Compounds
The preparation of fluorinated compounds, including those with trifluoromethoxy groups, is of significant interest due to their applications in polymers, blood substitutes, pharmaceuticals, and pesticides. Various synthetic routes have been explored, demonstrating the versatility and challenges in synthesizing these compounds and highlighting their importance across different fields of chemistry and material science (J. Gupton et al., 1983).
Trifluoromethoxylation of Aliphatic Substrates
A direct trifluoromethoxylation of aliphatic substrates has been achieved using 2,4-dinitro(trifluoromethoxy)benzene. This method opens up new pathways for the synthesis of aliphatic trifluoromethyl ethers, showcasing the expanding toolkit available for incorporating trifluoromethoxy groups into organic molecules (Olivier Marrec et al., 2010).
Safety and Hazards
“Methyl 2-bromo-5-(trifluoromethoxy)benzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-bromo-5-(trifluoromethoxy)benzoate are currently unknown. This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biological molecules, altering their function or structure
Properties
IUPAC Name |
methyl 2-bromo-5-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETHWZNVMZUZKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448979 |
Source
|
Record name | Methyl 2-bromo-5-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-81-0 |
Source
|
Record name | Benzoic acid, 2-bromo-5-(trifluoromethoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-5-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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